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molecular formula C8H10O2 B1669609 2-Methoxy-4-methylphenol CAS No. 93-51-6

2-Methoxy-4-methylphenol

Cat. No. B1669609
M. Wt: 138.16 g/mol
InChI Key: PETRWTHZSKVLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353219B1

Procedure details

Bu3MeNMnO4 (10.9 g, 34.1 mmol) was dissolved in CH2Cl2 (250 mL) placed in an ice bath and allowed to cool. Then 2-methoxy-4-methylphenol (9.95 g, 72.0 mmol) was added dropwise to the CH2Cl2 solution and allowed to react with stirring for 1 h at 0° C. under N2. The reaction mixture was diluted with H2O (˜200 mL) and the mixture stirred for an additional 30 min. The mixture was filtered through a glass-wool plug to remove the MnO2 and the organic layer separated. The organic layer was washed with 0.1 M HCl (3×150 mL), brine (50 mL), and then dried over MgSO4. Removal of the solvent under reduced pressure afforded 1 as a yellow powder (5.97 g, 60% yield). Purification of 1 was achieved using column chromatography on silica gel and elution with ethyl acetate/hexanes (1/4, v/v) to afford a 50% overall yield.
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[OH:10]>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([C:5]2[C:4]([OH:10])=[C:3]([O:2][CH3:1])[CH:8]=[C:7]([CH3:9])[CH:6]=2)[C:4]=1[OH:10]

Inputs

Step One
Name
Quantity
9.95 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 h at 0° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
the mixture stirred for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a glass-wool plug
CUSTOM
Type
CUSTOM
Details
to remove the MnO2
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
The organic layer was washed with 0.1 M HCl (3×150 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C)C=1C(=C(C=C(C1)C)OC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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